molecular formula C25H25ClN2O2S2 B12032823 (3Z)-1-(2-chlorobenzyl)-3-(3-heptyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one

(3Z)-1-(2-chlorobenzyl)-3-(3-heptyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one

Cat. No.: B12032823
M. Wt: 485.1 g/mol
InChI Key: MALGQWHPNOLQFA-DQRAZIAOSA-N
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Description

The compound (3Z)-1-(2-chlorobenzyl)-3-(3-heptyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one is a complex organic molecule featuring a variety of functional groups, including a chlorobenzyl group, a heptyl chain, a thioxo group, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-1-(2-chlorobenzyl)-3-(3-heptyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazolidinone Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions to form the thiazolidinone core.

    Attachment of the Heptyl Chain: The heptyl group can be introduced via alkylation reactions using appropriate alkyl halides.

    Indole Formation: The indole moiety can be synthesized through Fischer indole synthesis, involving the reaction of phenylhydrazine with a ketone.

    Final Assembly: The final compound is assembled by coupling the chlorobenzyl group and the indole-thiazolidinone intermediate under suitable conditions, often involving palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

(3Z)-1-(2-chlorobenzyl)-3-(3-heptyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one: can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alkoxides.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound might be studied for its potential bioactivity. The presence of the indole moiety suggests it could interact with biological targets such as enzymes or receptors.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The indole and thiazolidinone structures are common in many pharmacologically active compounds, suggesting possible applications in drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which (3Z)-1-(2-chlorobenzyl)-3-(3-heptyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The indole moiety could facilitate binding to protein targets, while the thiazolidinone ring might interact with nucleophilic sites in biological molecules.

Comparison with Similar Compounds

Similar Compounds

    (3Z)-1-(2-chlorobenzyl)-3-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one: Similar structure but without the heptyl chain.

    (3Z)-1-(2-chlorobenzyl)-3-(3-heptyl-4-oxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one: Similar structure but without the thioxo group.

Uniqueness

The uniqueness of (3Z)-1-(2-chlorobenzyl)-3-(3-heptyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the indole and thiazolidinone moieties in a single molecule is particularly noteworthy, as it combines the properties of both these pharmacophores.

This compound , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C25H25ClN2O2S2

Molecular Weight

485.1 g/mol

IUPAC Name

(5Z)-5-[1-[(2-chlorophenyl)methyl]-2-oxoindol-3-ylidene]-3-heptyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H25ClN2O2S2/c1-2-3-4-5-10-15-27-24(30)22(32-25(27)31)21-18-12-7-9-14-20(18)28(23(21)29)16-17-11-6-8-13-19(17)26/h6-9,11-14H,2-5,10,15-16H2,1H3/b22-21-

InChI Key

MALGQWHPNOLQFA-DQRAZIAOSA-N

Isomeric SMILES

CCCCCCCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4Cl)/SC1=S

Canonical SMILES

CCCCCCCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4Cl)SC1=S

Origin of Product

United States

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